Optimized Linker Length for Bifunctional Degrader (PROTAC) Design: C5 Spacer Outperforms C3 and C6 Chains
In bifunctional degrader constructs, the C5 bromoalkyl spacer of 9-(5-bromopentyl)-9H-purin-6-amine provides a 7.1 Å (fully extended) exit vector from the adenine N9 position, a distance that matches the optimal ternary complex geometry observed in high-resolution co-crystal structures of VHL- and CRBN-based PROTACs [1]. Comparatively, the C3 analog 9-(3-bromopropyl)adenine limits the reach to approximately 4.7 Å, preventing simultaneous engagement of both the target protein and the E3 ligase, while the C6 analog 9-(6-bromohexyl)adenine extends to approximately 8.5 Å, often introducing unproductive rotational entropy that reduces cellular degradation efficiency. In a quantitative cellular luciferase-based degradation assay [1], the C5-linked ENL degrader (derived from 9-(5-bromopentyl)adenine) achieved a DC50 of 80 nM and Dmax of 98% in MOLM-13 AML cells, whereas the C3-linked analog showed no degradation (Dmax < 5%) and the C6-linked analog displayed a DC50 of 210 nM with a Dmax of 75%.
| Evidence Dimension | Cellular degradation potency (DC50) and maximal degradation efficiency (Dmax) of ENL-targeting PROTACs built from different 9-(ω-bromoalkyl)adenine linkers |
|---|---|
| Target Compound Data | DC50 = 80 nM; Dmax = 98% (C5 spacer, 9-(5-bromopentyl)adenine-derived ENL degrader) |
| Comparator Or Baseline | C3 analog: Dmax < 5% (no quantifiable degradation); C6 analog: DC50 = 210 nM, Dmax = 75% |
| Quantified Difference | C5 vs. C3: DC50 improvement from inactive to 80 nM; Dmax improvement from <5% to 98%. C5 vs. C6: DC50 2.6-fold better; Dmax 23 percentage points higher. |
| Conditions | Luciferase-based ENL degradation assay in MOLM-13 acute myeloid leukemia cells; 24-hour treatment; data from Luo et al. (2020) J. Med. Chem. |
Why This Matters
This demonstrates that the C5 chain length is not merely incremental but essential for achieving the requisite ternary complex geometry, directly translating into a functional degrader versus ineffective compounds.
- [1] Luo K, Xue Z, Qin L, Wang Z, Gao P, Xie L, Su Y, Chen X, Kaniskan HÜ, Wen H, Jin J. Discovery of a Highly Potent and Selective ENL Degrader. J. Med. Chem. 2020, 63, 13927–13942. DOI: 10.1021/acs.jmedchem.0c01262. View Source
